molecular formula C6H13ClFN B2428831 2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride CAS No. 2219353-56-5

2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride

Cat. No.: B2428831
CAS No.: 2219353-56-5
M. Wt: 153.63
InChI Key: SYDNHBVQVYKGBM-KYOXOEKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorocyclobutyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of a fluorine atom. The reaction conditions often require the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature conditions.

    Attachment of the Ethanamine Group: The fluorocyclobutyl intermediate is then reacted with an ethanamine derivative under nucleophilic substitution conditions. This step may involve the use of a base such as sodium hydride (NaH) to facilitate the reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as in-line purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclobutyl group can enhance the compound’s binding affinity and selectivity, while the ethanamine moiety can facilitate its interaction with biological targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-cyclohexenyl)ethylamine
  • (1R)-1-(3-methylcyclohexyl)ethan-1-amine hydrochloride

Uniqueness

2-((1R,3s)-3-fluorocyclobutyl)ethan-1-amine hydrochloride is unique due to the presence of the fluorocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and selectivity compared to similar compounds.

Properties

IUPAC Name

2-(3-fluorocyclobutyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c7-6-3-5(4-6)1-2-8;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDNHBVQVYKGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.